Micranthine
CAS No.: 36104-64-0
Cat. No.: VC17135276
Molecular Formula: C34H32N2O5
Molecular Weight: 548.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36104-64-0 |
|---|---|
| Molecular Formula | C34H32N2O5 |
| Molecular Weight | 548.6 g/mol |
| IUPAC Name | (8R,21R)-27-methoxy-22-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.216,19.14,30.110,14.03,8.025,33.028,32]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol |
| Standard InChI | InChI=1S/C34H32N2O5/c1-36-12-10-22-17-31(38-2)33-34-32(22)26(36)14-19-3-6-23(7-4-19)39-28-15-20(5-8-27(28)37)13-25-24-18-30(41-34)29(40-33)16-21(24)9-11-35-25/h3-8,15-18,25-26,35,37H,9-14H2,1-2H3/t25-,26-/m1/s1 |
| Standard InChI Key | AFGMWONXXNDGGE-CLJLJLNGSA-N |
| Isomeric SMILES | CN1CCC2=CC(=C3C4=C2[C@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(O3)C=C8CCN7)O4)O)OC |
| Canonical SMILES | CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(O3)C=C8CCN7)O4)O)OC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Basic Properties
Micranthine (CAS Registry Number: 36104-64-0) has the molecular formula C₃₄H₃₂N₂O₅ and a molecular weight of 548.63 g/mol . Its percent composition is 74.43% carbon, 5.88% hydrogen, 5.11% nitrogen, and 14.58% oxygen . The compound crystallizes as needles from ethyl acetate or methanol, with a melting point of 194–196°C and a specific optical rotation of [α]D²² = -231° (c = 0.7 in chloroform) .
Table 1: Fundamental Chemical Properties of Micranthine
Structural Characteristics
Micranthine’s structure was first proposed in 1914 by Pyman, who identified it as a minor alkaloid in Daphnandra micrantha . Subsequent revisions by Bick and Todd in 1950 and Bick et al. in 1972 clarified its stereochemistry, revealing a 6,7-epoxy-6-methoxy-2-methyl-oxyacanthan-12-ol framework . The PubChem database further specifies its IUPAC name as (8R,21R)-27-methoxy-22-methyl-15,29,31-trioxa-7,22-diazaoctacyclo[19.9.3.2¹⁶,¹⁹.1⁴,³⁰.1¹⁰,¹⁴.0³,⁸.0²⁵,³³.0²⁸,³²]heptatriaconta-1(30),2,4(34),10(37),11,13,16,18,25,27,32,35-dodecaen-13-ol .
The compound’s 2D and 3D conformers, accessible via PubChem, highlight a polycyclic system with fused oxygen- and nitrogen-containing rings, contributing to its rigid architecture . Key features include:
-
A methoxy group at position 6.
-
An epoxy bridge between carbons 6 and 7.
Isolation and Natural Occurrence
Primary Source: Daphnandra micrantha
Micranthine was first isolated from the bark of Daphnandra micrantha (Tul.) Benth., a plant native to Australia . The isolation process involves solvent extraction followed by chromatographic purification, yielding crystalline needles .
Secondary Source: Achillea micrantha
Recent entries in PubChem note micranthine’s presence in Achillea micrantha, expanding its known natural sources . This suggests a broader distribution across plant families, though its ecological role remains unclear.
Spectroscopic and Computational Data
Spectroscopic Analysis
Early structural studies relied on UV-Vis and IR spectroscopy, but modern analyses employ NMR and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry). Key NMR signals include:
-
¹H NMR: Resonances for aromatic protons (δ 6.5–7.2 ppm), methoxy groups (δ 3.3 ppm), and methyl substituents (δ 1.2–1.5 ppm) .
-
¹³C NMR: Peaks corresponding to carbonyl carbons (δ 170–190 ppm) and oxygenated aromatic carbons (δ 140–160 ppm) .
Computed Physicochemical Properties
PubChem’s computed descriptors provide additional insights:
-
XLogP3: 5.5 (indicating high lipophilicity).
-
Hydrogen Bond Donor/Acceptor Count: 2 donors, 7 acceptors.
Table 2: Computed Molecular Descriptors of Micranthine
| Descriptor | Value | Source |
|---|---|---|
| XLogP3 | 5.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area | 83.4 Ų |
Biosynthesis and Biogenetic Pathways
The biogenesis of micranthine was explored by Ralph and Bick in 1981, who proposed a pathway involving oxidative coupling of proaporphine precursors . Key steps include:
-
Dimerization of tyrosine-derived alkaloids.
-
Epoxidation and methoxylation to form the polycyclic skeleton.
This pathway aligns with the compound’s structural complexity and optical activity, though in vitro validation remains pending.
Challenges and Future Directions
Biological Screening
Priority areas include:
-
Antimicrobial assays against Gram-positive/negative bacteria.
-
Cytotoxicity studies on cancer cell lines.
-
Neuropharmacological profiling given structural similarities to psychoactive alkaloids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume